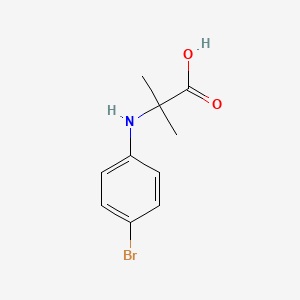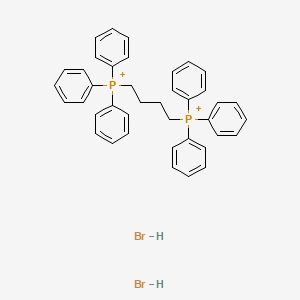![molecular formula C40H43F2N5O5S B12820973 4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including amides, carboxylic acids, and fluorinated aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid typically involves multi-step organic synthesis. Key steps may include:
Formation of the tetrahydrobenzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the glycyl-2,2-dimethylpiperazin-1-yl group: This step may involve nucleophilic substitution reactions.
Attachment of the difluorophenyl and benzoic acid groups: These steps can be accomplished through coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester
- Other fluorinated aromatic compounds
Uniqueness
4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C40H43F2N5O5S |
|---|---|
Molecular Weight |
743.9 g/mol |
IUPAC Name |
4-[2-[4-[[2-[[3-[[4-(2-aminoacetyl)-2,2-dimethylpiperazin-1-yl]methyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]-2,6-difluorophenyl]ethyl]benzoic acid |
InChI |
InChI=1S/C40H43F2N5O5S/c1-40(2)23-46(34(48)21-43)16-17-47(40)22-25-6-5-7-27(18-25)36(49)45-38-35(30-8-3-4-9-33(30)53-38)37(50)44-28-19-31(41)29(32(42)20-28)15-12-24-10-13-26(14-11-24)39(51)52/h5-7,10-11,13-14,18-20H,3-4,8-9,12,15-17,21-23,43H2,1-2H3,(H,44,50)(H,45,49)(H,51,52) |
InChI Key |
NMVJBGKJMHBVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1CC2=CC(=CC=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC5=CC(=C(C(=C5)F)CCC6=CC=C(C=C6)C(=O)O)F)C(=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)




![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)
